molecular formula C17H14N2O2 B11742318 1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine CAS No. 62096-67-7

1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine

Cat. No.: B11742318
CAS No.: 62096-67-7
M. Wt: 278.30 g/mol
InChI Key: GRRGIFVCMXAVJZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is a synthetic organic compound that belongs to the class of imines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-phenyl-1,2-oxazol-5-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

4-Methoxybenzaldehyde+3-Phenyl-1,2-oxazol-5-amineThis compound\text{4-Methoxybenzaldehyde} + \text{3-Phenyl-1,2-oxazol-5-amine} \rightarrow \text{this compound} 4-Methoxybenzaldehyde+3-Phenyl-1,2-oxazol-5-amine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)ethanamine
  • 1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)propanimine

Uniqueness

1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is unique due to its specific structural features, such as the presence of both methoxyphenyl and oxazolyl groups

Properties

CAS No.

62096-67-7

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine

InChI

InChI=1S/C17H14N2O2/c1-20-15-9-7-13(8-10-15)12-18-17-11-16(19-21-17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

GRRGIFVCMXAVJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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